N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
Description
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a 5-nitrofuran-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-3-4-10(7-9(8)2)14-17-18-15(24-14)16-13(20)11-5-6-12(23-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSMEGPXHOOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenylhydrazine with a suitable carboxylic acid derivative can yield the desired oxadiazole ring.
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Introduction of the Nitrofuran Moiety: : The nitrofuran moiety can be introduced through nitration of a furan derivative, followed by coupling with the oxadiazole intermediate. This step often requires the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
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Coupling Reaction: : The final step involves the coupling of the nitrofuran and oxadiazole intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states, which may alter the compound’s biological activity.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans with different oxidation states, while reduction can produce amino derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antimicrobial Activity
Research indicates that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, showcasing its potential as a lead compound in the development of new antimycobacterial agents.
Anticancer Potential
The compound has shown promise in anticancer studies. For instance, it has been evaluated against several cancer cell lines with notable results:
- SNB-19 (brain cancer): Percent growth inhibition (PGI) of 86.61%
- OVCAR-8 (ovarian cancer): PGI of 85.26%
- NCI-H460 (lung cancer): PGI of 75.99% .
These findings suggest that this compound could be developed into a therapeutic agent for treating various types of cancer.
Anti-inflammatory Properties
Preliminary studies have also indicated that this compound may possess anti-inflammatory effects. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Case Studies
Several case studies have explored the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with molecular targets in cells. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. The oxadiazole ring may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Oxadiazole Derivatives with Varied Substituents
Sulfanyl-Thiazole-Substituted Oxadiazoles (Compounds 7c–7j)
- Structural Features: These compounds (e.g., 7h: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)propanamide) share the 1,3,4-oxadiazole core but incorporate sulfanyl-thiazole and propanamide side chains instead of the nitrofuran-carboxamide group .
- Physicochemical Data :
- Molecular weight: 389 g/mol (C₁₇H₁₉N₅O₂S₂).
- Melting points: 149–199°C, higher than typical nitrofuran-containing analogs, likely due to hydrogen bonding from sulfanyl and thiazole groups.
Phenoxy-Substituted Oxadiazoles (Compound 6f)
- Structural Features: 5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f) replaces the dimethylphenyl group with a chloro-phenoxy substituent and adds a cyclohexyl carboxamide .
Nitrofuran-Containing Analogs
D32: N-[4-(4-Butanoylpiperazin-1-yl)-3-Chlorophenyl]-5-Nitrofuran-2-Carboxamide
- Structural Features : Shares the 5-nitrofuran-2-carboxamide group but includes a piperazine-linked chlorophenyl substituent on the oxadiazole core .
- Functional Implications : The piperazine moiety may improve solubility and pharmacokinetics, while the chlorophenyl group could enhance target affinity through hydrophobic interactions.
887875-39-0: N-[5-(2,3-Dihydro-1,4-Dioxin-5-yl)-1,3,4-Oxadiazol-2-yl]-5-Nitro-2-Thiophenecarboxamide
- Structural Features : Replaces the nitrofuran with a nitrothiophene and substitutes the dimethylphenyl group with a dihydrodioxin ring .
- Impact of Modifications : The nitrothiophene may alter electronic distribution and metabolic stability, while the dihydrodioxin ring could influence steric interactions.
Heterocyclic Compounds with Alternative Cores
Tetrazole-Based Ureas/Thioureas (–6)
- Examples : N′-5-Tetrazolyl-N-aroyl thioureas and N-5-tetrazolyl-N′-aroyl ureas.
- Structural Contrasts : Tetrazole cores replace oxadiazole, with thiourea/urea linkages instead of carboxamide .
- Activity : Demonstrated herbicidal and plant growth-regulating effects, suggesting divergent biological targets compared to nitrofuran-oxadiazole hybrids.
Triazole-Based Carboxylates ()
Comparative Data Table
Key Research Findings
Oxadiazole Core Modifications :
- Sulfanyl-thiazole substituents (e.g., 7h) increase melting points and may enhance hydrogen bonding .
- Nitrofuran groups (target compound, D32) likely contribute to electron-withdrawing effects, improving binding to redox-active enzymes .
Biological Activity Trends :
- Piperazine-containing D32 exemplifies how solubility-enhancing groups can optimize drug-like properties .
- Tetrazole/triazole derivatives (–7) prioritize agricultural applications, highlighting the role of heterocyclic core selection in directing activity .
Structural-Activity Relationships: The 3,4-dimethylphenyl group in the target compound balances lipophilicity and steric effects, whereas dihydrodioxin (887875-39-0) or phenoxy (6f) groups introduce distinct electronic profiles .
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a nitrofuran moiety. The molecular formula is , and its molecular weight is approximately 314.30 g/mol. The presence of the nitrofuran group is particularly noteworthy due to its association with various biological activities including antimicrobial and antitumor properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₄ |
| Molecular Weight | 314.30 g/mol |
| Oxadiazole Ring | Present |
| Nitrofuran Group | Present |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Common methods include:
- Formation of the Oxadiazole Ring : This step involves the condensation of hydrazine derivatives with carboxylic acids.
- Nitro Group Introduction : The nitro group is introduced via nitration reactions.
- Final Coupling : The final product is obtained through coupling reactions that link the oxadiazole and nitrofuran moieties.
Antimicrobial Activity
Research indicates that compounds containing the nitrofuran moiety exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of nitrofuran are effective against various bacterial strains, including Mycobacterium tuberculosis . The mechanism involves the reduction of the nitro group to generate reactive intermediates that disrupt bacterial cellular functions.
Anticancer Properties
This compound has also been evaluated for anticancer activity. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer). The compound exhibited inhibition rates of 68.28% and 62.95%, respectively .
Antileishmanial Activity
The substitution patterns on the oxadiazole ring significantly influence the biological activity against Leishmania major. Compounds similar in structure have shown promising results in inhibiting both promastigote and amastigote forms of the parasite .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of nitrofuran derivatives highlighted that specific substitutions enhance antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Evaluation : A comparative analysis of various oxadiazole derivatives revealed that those with a 5-nitrofuran substituent exhibited superior cytotoxicity in cancer cell lines compared to their non-nitro counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
